3,4-Dibromo-5-fluorocinnamic acid
Description
Properties
CAS No. |
1807389-67-8 |
|---|---|
Molecular Formula |
C9H5Br2FO2 |
Molecular Weight |
323.94 g/mol |
IUPAC Name |
3-(3,4-dibromo-5-fluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5Br2FO2/c10-6-3-5(1-2-8(13)14)4-7(12)9(6)11/h1-4H,(H,13,14) |
InChI Key |
DKTHESGFFAIQAD-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)C=CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : The trifunctional halogenation (Br, Br, F) in this compound significantly lowers electron density on the aromatic ring compared to hydroxylated analogs like caffeic acid, enhancing its suitability for electrophilic reactions .
- Bioactivity : Unlike caffeic acid, which is widely studied for antioxidant and anti-inflammatory properties, brominated/fluorinated analogs are less explored in pharmacology but show promise in kinase inhibition and antimicrobial applications.
2.3. Spectroscopic Differences
- UV-Vis Absorption : The bromine and fluorine substituents in this compound induce a bathochromic shift (~280 nm) compared to caffeic acid (λmax ~230 nm) due to enhanced conjugation and electron withdrawal.
- NMR Signatures: Distinct <sup>19</sup>F NMR peaks at δ -110 ppm and <sup>1</sup>H NMR coupling patterns differentiate it from non-fluorinated analogs.
Preparation Methods
Steps for Synthesizing Fluorocinnamic Acid:
- Reaction Setup : Mix p-fluorobenzaldehyde with half of the propanedioic acid in an ionic liquid.
- Heating and Stirring : Slowly warm the mixture to 70-80°C, stirring for 0.5 hours.
- Addition of Remaining Propanedioic Acid : Add the remaining propanedioic acid and continue stirring for 2-3 hours.
- Cooling and Filtration : Cool the reaction mixture to room temperature, add a small amount of aqueous ethanol solution, and filter.
- Recrystallization : Recrystallize the product using 95% ethanol to obtain pure fluorocinnamic acid.
Bromination of Fluorocinnamic Acid
To convert fluorocinnamic acid into this compound, a bromination reaction is necessary. This involves adding bromine to the fluorocinnamic acid in a suitable solvent.
Steps for Bromination:
- Solvent Selection : Dissolve fluorocinnamic acid in a solvent like dichloromethane.
- Bromine Addition : Add bromine solution to the fluorocinnamic acid solution while stirring.
- Monitoring the Reaction : Observe the disappearance of the red color of bromine as the reaction proceeds.
- Product Isolation : Filter the precipitated product and wash with a solvent.
Analysis and Yield
The yield and purity of this compound can vary based on the conditions of the bromination reaction. Generally, the reaction conditions, such as temperature and solvent choice, significantly affect the yield and purity of the final product.
Data Table: Yield and Purity of Fluorocinnamic Acid (Precursor)
| Conditions | Yield (%) | Purity (%) |
|---|---|---|
| 70°C, 2.5h | 83.2% | 99.0% |
| 80°C, 1.5h | 82.1% | 98.6% |
| 75°C, 2h | 86.5% | 99.6% |
Research Findings and Challenges
The synthesis of this compound involves careful control of reaction conditions to achieve high yields and purity. The use of ionic liquids in the synthesis of fluorocinnamic acid offers advantages such as recyclability and environmental friendliness. However, the bromination step requires careful handling due to the reactivity of bromine.
Q & A
Basic Research Questions
Q. How can researchers verify the purity of synthesized 3,4-Dibromo-5-fluorocinnamic acid?
- Methodological Answer : Melting point analysis is a primary method for purity verification. For halogenated cinnamic acid derivatives (e.g., 4-Bromo-2-fluorocinnamic acid, mp 219–223°C ), deviations >2°C from literature values indicate impurities. Couple this with HPLC (using C18 columns like LiChrosorb® RP-8 ) to quantify trace impurities. Pre-purification via recrystallization in ethanol/water mixtures is recommended, as described for analogous compounds .
Q. What synthetic routes are effective for introducing bromine and fluorine substituents into cinnamic acid derivatives?
- Methodological Answer : Electrophilic aromatic substitution (EAS) with Br₂ in the presence of Lewis acids (e.g., AlCl₃) is standard for bromination . Fluorination often employs fluoroborates or Balz-Schiemann reactions. For regioselective halogenation, steric and electronic directing groups must be considered. For example, meta-substitution in 3',5'-difluorocinnamic acid is achieved via nitration followed by fluorodeamination .
Q. How can substituent positions (3,4,5) in this compound be confirmed spectroscopically?
- Methodological Answer : Use - and -NMR to identify coupling patterns. Fluorine’s deshielding effect shifts aromatic protons downfield, while bromine’s electronegativity alters spin-spin splitting. Compare with reference data for structurally similar compounds (e.g., 3,5-difluoro-2-hydroxybenzoic acid ). Mass spectrometry (HRMS) confirms molecular weight and isotopic patterns (e.g., Br’s characteristic / doublet).
Advanced Research Questions
Q. How do steric and electronic effects of Br/F substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Bromine’s size and electronegativity enhance oxidative addition in Suzuki-Miyaura reactions but may hinder catalyst accessibility in sterically crowded systems. Fluorine’s electron-withdrawing effect activates the aryl ring for nucleophilic substitution but reduces electron density for electrophilic pathways. Compare reactivity with 4-Bromo-2,6-difluorobenzonitrile, where fluorine’s meta-directing nature alters regioselectivity .
Q. What strategies resolve contradictions in reported catalytic efficiencies for halogenated cinnamic acid derivatives?
- Methodological Answer : Discrepancies often arise from solvent polarity (e.g., DMF vs. THF) or catalyst loading. For example, Pd(PPh₃)₄ in THF may underperform for bulky substrates versus Pd(OAc)₂ with ligands in DMF. Systematically vary reaction conditions using design-of-experiment (DoE) frameworks, as applied in studies of 2,4-dichloro-5-fluorobenzoic acid synthesis .
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electrostatic potentials and HOMO-LUMO gaps to predict interactions with biological targets (e.g., enzyme active sites). Compare with salicylic acid derivatives (e.g., 3,5-difluoro-2-hydroxybenzoic acid), where fluorine enhances metabolic stability . Molecular docking studies using software like AutoDock Vina can validate hypotheses.
Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?
- Methodological Answer : Batch vs. flow chemistry approaches impact heat dissipation and mixing efficiency. For multi-halogenated systems, side reactions (e.g., debromination) increase at scale. Optimize using microreactors for exothermic steps, as demonstrated in 2-[2-bromo-4-(E)-arylidene]phenoxy acetic acid synthesis .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
